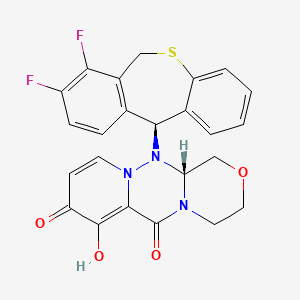![molecular formula C22H31ClN2O4 B560197 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL 72832 hydrochloride is a potent and selective ligand for 5-HT1A receptors. It is known for its mixed agonist and antagonist properties, acting as an agonist at post-synaptic 5-HT1A receptors . The chemical name of MDL 72832 hydrochloride is 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride .
Mechanism of Action
Target of Action
MDL 72832 hydrochloride is a potent ligand at 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .
Mode of Action
MDL 72832 hydrochloride exhibits mixed agonist and antagonist properties at the 5-HT1A receptors . As an agonist, it mimics the action of serotonin by binding to the post-synaptic 5-HT1A receptors . As an antagonist, it blocks the receptor and inhibits its function . The compound’s interaction with its targets leads to changes in the cellular response to serotonin.
Biochemical Pathways
The primary biochemical pathway affected by MDL 72832 hydrochloride is the serotonergic system . By acting on the 5-HT1A receptors, it influences the serotonin signaling pathway. The downstream effects of this interaction can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, sleep, and cognition .
Result of Action
The molecular and cellular effects of MDL 72832 hydrochloride’s action are primarily related to its modulation of the 5-HT1A receptors. By acting as both an agonist and antagonist, it can either enhance or inhibit the effects of serotonin, depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of MDL 72832 hydrochloride can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells. For instance, the compound’s efficacy could be reduced in the presence of other drugs that also bind to the 5-HT1A receptors .
Biochemical Analysis
Biochemical Properties
MDL 72832 hydrochloride interacts with 5-HT1A receptors . The nature of these interactions is both agonistic and antagonistic . This means that MDL 72832 hydrochloride can both activate and inhibit these receptors, depending on the specific biochemical context .
Cellular Effects
MDL 72832 hydrochloride has been shown to influence cell function by acting on post-synaptic 5-HT1A receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the biochemical environment .
Molecular Mechanism
The molecular mechanism of action of MDL 72832 hydrochloride involves binding interactions with 5-HT1A receptors . This can lead to changes in gene expression and enzyme activity, depending on whether the compound is acting as an agonist or antagonist .
Temporal Effects in Laboratory Settings
The effects of MDL 72832 hydrochloride can change over time in laboratory settings . This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of MDL 72832 hydrochloride can vary with different dosages in animal models . This includes threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
MDL 72832 hydrochloride is involved in the serotonin (5-HT) metabolic pathway, given its interaction with 5-HT1A receptors . It can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with 5-HT1A receptors, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
The subcellular localization of MDL 72832 hydrochloride is likely to be wherever 5-HT1A receptors are located . This could include the cell membrane, where many types of receptors are found . The compound’s activity or function could be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of MDL 72832 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the azaspirodecane core and the attachment of the benzodioxan moiety .
Chemical Reactions Analysis
MDL 72832 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxan moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in substitution reactions, especially at the amine and benzodioxan groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
MDL 72832 hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in receptor binding studies to understand the interaction with 5-HT1A receptors.
Biology: Employed in studies to investigate the role of 5-HT1A receptors in various biological processes.
Medicine: Explored for its potential therapeutic effects in conditions related to 5-HT1A receptor modulation, such as anxiety and depression.
Industry: Utilized in the development of new pharmacological agents targeting 5-HT1A receptors
Comparison with Similar Compounds
MDL 72832 hydrochloride is compared with other 5-HT1A receptor ligands, such as:
8-OH-DPAT: A well-known 5-HT1A receptor agonist.
Buspirone: Another 5-HT1A receptor agonist used clinically for anxiety.
WAY-100635: A selective 5-HT1A receptor antagonist.
MDL 72832 hydrochloride is unique due to its mixed agonist and antagonist properties, which provide a versatile tool for studying 5-HT1A receptor function .
Properties
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17;/h1-2,7-8,17,23H,3-6,9-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDGISNRPBRSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
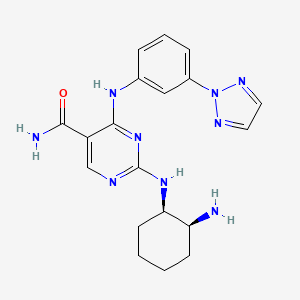
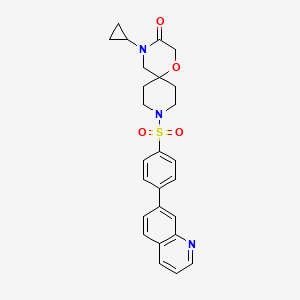
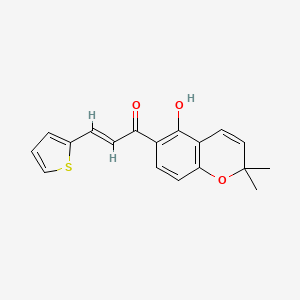

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)
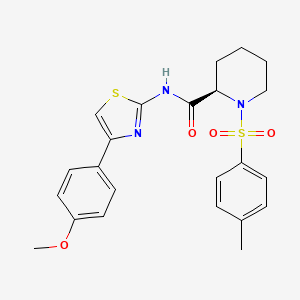

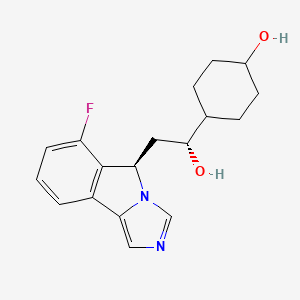
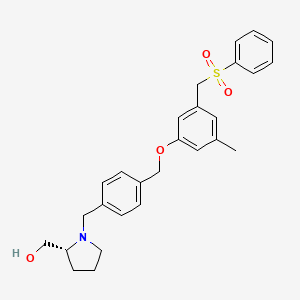
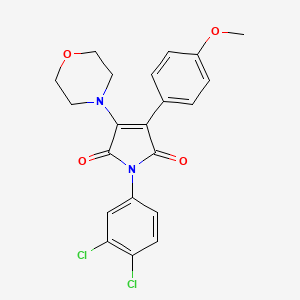
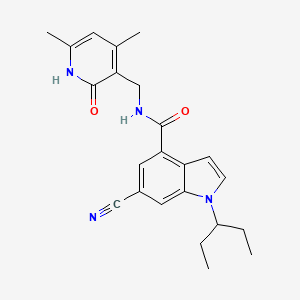
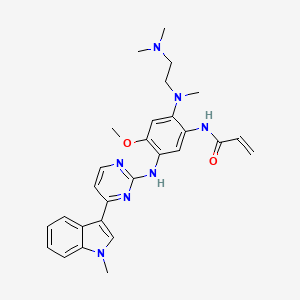
![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)
